

# Spectroscopic Data of 2-Bromo-3-hydroxybenzoic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Bromo-3-hydroxybenzoic acid

Cat. No.: B1398888

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Bromo-3-hydroxybenzoic acid** (CAS No. 16300-41-9) is a substituted aromatic carboxylic acid with significant potential in organic synthesis and medicinal chemistry. Accurate structural elucidation and characterization are paramount for its application in these fields. This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromo-3-hydroxybenzoic acid**, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies for data acquisition and interpretation are also discussed to provide a self-validating framework for researchers.

## Molecular Structure and Properties

- IUPAC Name: **2-Bromo-3-hydroxybenzoic acid**
- Molecular Formula:  $C_7H_5BrO_3$
- Molecular Weight: 217.02 g/mol
- Physical Form: Solid
- Storage: Keep in a dark place, sealed in dry, at 2-8°C

# Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.<sup>[1]</sup> For **2-Bromo-3-hydroxybenzoic acid**, both <sup>1</sup>H and <sup>13</sup>C NMR provide critical information about the chemical environment of each atom.

## <sup>1</sup>H NMR Spectroscopy

While a publicly available experimental <sup>1</sup>H NMR spectrum for **2-Bromo-3-hydroxybenzoic acid** is not readily found in the searched resources, predicted data and analysis of similar compounds, such as 3-hydroxybenzoic acid and 2-bromobenzoic acid, can provide valuable insights.<sup>[2][3]</sup> The protons on the aromatic ring will exhibit characteristic chemical shifts and coupling patterns based on their substitution.

Expected <sup>1</sup>H NMR Data (Predicted):

| Chemical Shift ( $\delta$ )<br>ppm | Multiplicity        | Integration | Assignment |
|------------------------------------|---------------------|-------------|------------|
| ~11-13                             | Singlet (broad)     | 1H          | -COOH      |
| ~9-10                              | Singlet (broad)     | 1H          | -OH        |
| ~7.4-7.6                           | Doublet of doublets | 1H          | Ar-H       |
| ~7.2-7.4                           | Triplet             | 1H          | Ar-H       |
| ~7.0-7.2                           | Doublet of doublets | 1H          | Ar-H       |

Causality Behind Experimental Choices:

The choice of a deuterated solvent is crucial for <sup>1</sup>H NMR. Solvents like DMSO-d<sub>6</sub> or CDCl<sub>3</sub> are commonly used.<sup>[4]</sup> DMSO-d<sub>6</sub> is often preferred for its ability to dissolve a wide range of compounds and for its characteristic residual solvent peak which can be used for calibration.<sup>[2]</sup> The choice of spectrometer frequency (e.g., 400 MHz) affects the resolution of the spectrum, with higher frequencies providing better separation of signals.<sup>[4]</sup>

## <sup>13</sup>C NMR Spectroscopy

Similar to  $^1\text{H}$  NMR, experimental  $^{13}\text{C}$  NMR data for **2-Bromo-3-hydroxybenzoic acid** is not readily available. However, based on known substituent effects, the chemical shifts can be predicted.

Expected  $^{13}\text{C}$  NMR Data (Predicted):

| Chemical Shift ( $\delta$ ) ppm | Assignment |
|---------------------------------|------------|
| ~165-170                        | -COOH      |
| ~155                            | C-OH       |
| ~135                            | C-Br       |
| ~125                            | Ar-C       |
| ~120                            | Ar-C       |
| ~115                            | Ar-C       |
| ~110                            | Ar-C       |

Experimental Protocol: NMR Data Acquisition[5]

- Sample Preparation: Dissolve 5-10 mg of **2-Bromo-3-hydroxybenzoic acid** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>) in a clean, dry 5 mm NMR tube.[5][6]
- Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[5]
- $^1\text{H}$  NMR Acquisition: Acquire the  $^1\text{H}$  NMR spectrum using standard parameters, including a 30° pulse angle and a relaxation delay of 1-2 seconds.[5]
- $^{13}\text{C}$  NMR Acquisition: Acquire the  $^{13}\text{C}$  NMR spectrum. This typically requires a larger number of scans due to the low natural abundance of  $^{13}\text{C}$ . Proton decoupling is used to simplify the spectrum.[5]
- Data Processing: Process the raw data using Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a

reference.[5]

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[1]

Expected Infrared Absorption Bands:

The IR spectrum of **2-Bromo-3-hydroxybenzoic acid** is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and carbon-bromine functional groups.

| Wavenumber (cm <sup>-1</sup> ) | Functional Group | Description               |
|--------------------------------|------------------|---------------------------|
| 3300-2500                      | O-H              | Carboxylic acid (broad)   |
| ~3200                          | O-H              | Phenolic hydroxyl (broad) |
| ~1700                          | C=O              | Carboxylic acid           |
| ~1600, ~1450                   | C=C              | Aromatic ring             |
| ~1300                          | C-O              | Carboxylic acid/Phenol    |
| ~750                           | C-Br             | Carbon-bromine stretch    |

Causality Behind Experimental Choices:

Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples in FTIR spectroscopy as it requires minimal sample preparation.[6] A background spectrum is collected to subtract atmospheric and instrumental interferences.[1]

Experimental Protocol: FTIR-ATR Data Acquisition[6]

- Background Collection: Record a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place a small amount of solid **2-Bromo-3-hydroxybenzoic acid** onto the ATR crystal.

- Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400  $\text{cm}^{-1}$ . Co-adding multiple scans improves the signal-to-noise ratio.  
[\[6\]](#)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrometry Data:

In an electron ionization (EI) mass spectrum, **2-Bromo-3-hydroxybenzoic acid** will exhibit a characteristic molecular ion peak. Due to the presence of bromine, there will be two peaks of nearly equal intensity for the molecular ion, corresponding to the two isotopes,  $^{79}\text{Br}$  and  $^{81}\text{Br}$ .

- Molecular Ion ( $\text{M}^+$ ): m/z 216 and 218
- Key Fragmentation Peaks: Fragments corresponding to the loss of -OH (m/z 199/201), -COOH (m/z 171/173), and Br (m/z 137) would be expected.

Experimental Protocol: Mass Spectrometry Data Acquisition[\[5\]](#)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe for solid samples.
- Ionization: The sample is vaporized and ionized, typically using a high-energy electron beam (70 eV) in EI mode.[\[5\]](#)
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- Detection: The detector records the abundance of each ion, generating the mass spectrum.

## Data Summary Table

| Spectroscopic Technique | Key Data Points                                                                                       |
|-------------------------|-------------------------------------------------------------------------------------------------------|
| <sup>1</sup> H NMR      | Predicted chemical shifts for aromatic, carboxyl, and hydroxyl protons.                               |
| <sup>13</sup> C NMR     | Predicted chemical shifts for aromatic, carboxyl, and hydroxyl-bearing carbons.                       |
| IR Spectroscopy         | Characteristic absorption bands for O-H (acid and phenol), C=O, C=C, C-O, and C-Br functional groups. |
| Mass Spectrometry       | Molecular ion peaks at m/z 216 and 218, and characteristic fragmentation patterns.                    |

## Visualization of the Analytical Workflow

Caption: Workflow for the spectroscopic analysis of **2-Bromo-3-hydroxybenzoic acid**.

## Conclusion

The comprehensive spectroscopic analysis of **2-Bromo-3-hydroxybenzoic acid**, integrating NMR, IR, and MS data, provides a robust framework for its structural confirmation and characterization. While experimental data is not always readily available in public databases, a combination of predicted values, analysis of related compounds, and standardized experimental protocols enables researchers to confidently identify and utilize this compound in their work. This guide serves as a foundational resource for scientists and professionals engaged in research and development involving this and similar chemical entities.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]

- 2. hmdb.ca [hmdb.ca]
- 3. 2-Bromobenzoic acid(88-65-3) 1H NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Data of 2-Bromo-3-hydroxybenzoic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1398888#spectroscopic-data-of-2-bromo-3-hydroxybenzoic-acid]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)